Synthetic Utility: Selective 11-Acylation vs. N5-Methylated Analogs
The synthetic value of CAS 114368-13-7 lies in its free N11 position, enabling direct acylation to produce pharmacologically active derivatives. In contrast, the closely related N5-methylated analog, 5,11-dimethyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS 24000-48-4), has its only reactive secondary amine blocked, making equivalent derivatization impossible without a deprotection step . The target compound is a key intermediate in patent US4971966, where it is acylated to create a series of 11-[[2-[(diethylamino)methyl]-1-piperidinyl]acetyl] derivatives with defined M2 receptor affinity [1].
| Evidence Dimension | Reactivity at the N11 position for key acylation step |
|---|---|
| Target Compound Data | Reactive N11-H; directly acylated. |
| Comparator Or Baseline | 5,11-dimethyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS 24000-48-4); N11-CH3. |
| Quantified Difference | Qualitative binary difference: reactive vs. blocked site. Enables a completely different synthetic pathway. |
| Conditions | Synthetic chemistry context; downstream production of muscarinic receptor ligands. |
Why This Matters
For a procurement decision, selecting the N11-H intermediate is non-negotiable for any project aiming to synthesize the 11-aminoacyl class of pyridobenzodiazepinones, a major therapeutic subclass.
- [1] Engel, W., et al. U.S. Patent No. 4,971,966. Substituted pyrido(2,3-B) (1,4) benzodiazepin-6-ones, and medicaments containing these compounds. Filed 1987, issued 1990. View Source
